molecular formula C23H25N3O6 B11397287 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11397287
M. Wt: 439.5 g/mol
InChI Key: GGQKKIINWSWFBC-UHFFFAOYSA-N
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Description

The compound 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a heterocyclic molecule featuring a pyrrolo-pyrazolone core substituted with three distinct aromatic groups:

  • 2-Hydroxyphenyl at position 3: Provides hydrogen-bonding capability due to the phenolic -OH group.
  • 2-Methoxyethyl at position 5: Introduces polarity and flexibility compared to bulkier substituents.

Properties

Molecular Formula

C23H25N3O6

Molecular Weight

439.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O6/c1-29-10-9-26-21(13-11-16(30-2)22(32-4)17(12-13)31-3)18-19(24-25-20(18)23(26)28)14-7-5-6-8-15(14)27/h5-8,11-12,21,27H,9-10H2,1-4H3,(H,24,25)

InChI Key

GGQKKIINWSWFBC-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Substituent Variations

The following compounds share the pyrrolo-pyrazolone scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxyethyl C27H27N3O6 489.52 Polar substituent enhances solubility; trimethoxyphenyl aids hydrophobicity
3-(2-Hydroxyphenyl)-5-(2-Phenylethyl)-4-(3,4,5-Trimethoxyphenyl)-4,5-Dihydropyrrolo[3,4-c]Pyrazol-6(1H)-one 2-Phenylethyl C28H27N3O5 485.53 Increased lipophilicity due to phenyl group; may improve membrane permeation
5-Amino-3-Hydroxy-1H-Pyrazol-1-yl Derivatives Amino/Hydroxy Groups Varies ~250–350 Electron-rich substituents enhance reactivity; potential antimicrobial activity
Coumarin-Pyrimidinone Hybrids Coumarin Moiety Varies ~450–550 Fluorescent properties; possible anticancer activity via intercalation
Lipophilicity (LogP)
  • Target Compound : The 2-methoxyethyl group reduces LogP compared to the phenylethyl analog, favoring aqueous solubility.
  • Phenylethyl Analog : Higher LogP due to the aromatic ring, suggesting better membrane permeability but lower solubility.
Hydrogen-Bonding Capacity
  • The 2-hydroxyphenyl group in the target compound enables hydrogen-bond donor interactions, critical for target binding.

Preparation Methods

Reaction Mechanism and Conditions

The MCR proceeds through sequential condensation, cyclization, and dehydration steps (Fig. 1):

  • Knoevenagel Condensation : The aldehyde (2) reacts with the β-ketoester (1) to form an α,β-unsaturated diketone.

  • Michael Addition : The primary amine (3) attacks the α,β-unsaturated system, generating a tetrahedral intermediate.

  • Cyclization : Intramolecular lactamization forms the chromeno-pyrrole-dione scaffold.

  • Dehydration : Acid-catalyzed dehydration yields the final intermediate.

Optimized Conditions :

  • Solvent : Ethanol (10–15 mL per 0.01 mol of 1).

  • Catalyst : Acetic acid (1 mL).

  • Temperature : Reflux at 80°C for 20 hours.

  • Yield : 70–94% after crystallization from ethanol.

Structural Confirmation

The intermediate’s structure is confirmed via:

  • 1H NMR : Aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.2–3.8 ppm), and lactam NH (δ 10.2 ppm).

  • IR Spectroscopy : Lactam C=O (1715 cm⁻¹) and conjugated ketone (1656 cm⁻¹).

Ring-Opening Strategy to Access the Pyrrolo[3,4-c]Pyrazol-6(2H)-one Core

The chromeno-pyrrole-dione intermediate undergoes a ring-opening reaction with hydrazine hydrate to yield the target compound. This step introduces the pyrazole ring while retaining the 2-hydroxyphenyl and 3,4,5-trimethoxyphenyl substituents.

Reaction Protocol

  • Molar Ratio : 1:5 (chromeno-pyrrole-dione : hydrazine hydrate).

  • Solvent : Dioxane (20 mL scale).

  • Conditions : Stirring at 90°C for 6 hours.

  • Workup : Precipitation upon cooling, followed by filtration and recrystallization from ethanol.

Mechanistic Insights

The reaction proceeds via:

  • Hydrazine Attack : Nucleophilic addition at the lactam carbonyl.

  • Ring Opening : Cleavage of the chromeno ring.

  • Cyclization : Formation of the pyrazole ring through intramolecular dehydration.

Yield and Purity :

  • Isolated Yield : 72–94%.

  • HPLC Purity : >95%.

Substitution Pattern and Functional Group Compatibility

The synthetic route’s versatility allows for extensive functionalization:

Aromatic Substitutents

  • 3,4,5-Trimethoxyphenyl Group : Introduced via 3,4,5-trimethoxybenzaldehyde (2). Methoxy groups enhance solubility and modulate electronic effects.

  • 2-Hydroxyphenyl Group : Derived from methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1). The hydroxyl group participates in hydrogen bonding, influencing crystallinity.

Alkoxy Side Chain

  • 2-Methoxyethylamine : Provides the 5-(2-methoxyethyl) substituent. The ethoxy spacer balances lipophilicity and conformational flexibility.

Scalability and Industrial Applicability

The protocol’s scalability is demonstrated by:

  • Gram-Scale Synthesis : Reactions conducted at 10–20 mmol scale without yield reduction.

  • Chromatography-Free Purification : Crystallization from ethanol achieves >95% purity, reducing production costs.

Comparative Analysis of Alternative Routes

While the MCR/hydrazine route is predominant, other methods include:

Solid-Phase Synthesis

  • Resin-Bound Intermediates : Reported in patent literature for analogous pyrazoles. However, this method requires specialized equipment and offers no yield advantage over solution-phase synthesis.

Microwave-Assisted Cyclization

  • Reduced Reaction Time : 2 hours vs. 6 hours under conventional heating.

  • Drawback : Limited compatibility with heat-sensitive substituents (e.g., methoxy groups) .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with condensation of aromatic ketones or diketones with hydrazine derivatives to form the pyrazole core. For example, diethyl oxalate and sodium hydride in toluene have been used to facilitate cyclization reactions in similar pyrrolo-pyrazole systems . Optimization strategies include:

  • Statistical Design of Experiments (DoE): Taguchi or factorial designs to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches .
  • Computational Reaction Path Search: Quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing experimental iterations .
  • Reflux in Ethanol: Extended reflux durations (2–6 hours) improve yields in heterocyclic systems, as seen in analogous dihydropyrazole syntheses .

Basic: What spectroscopic and crystallographic techniques are used to confirm the compound’s structural integrity?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves dihedral angles between aromatic rings and confirms stereochemistry (e.g., dihedral angles of 16.83°–51.68° observed in similar pyrazole derivatives) .
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, hydroxyl protons at δ 9.5–10.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., 471.5 g/mol for C27_{27}H25_{25}N3_{3}O5_{5}) and fragmentation patterns .

Advanced: How can molecular docking studies predict the compound’s interaction with biological targets like 14-α-demethylase lanosterol (CYP51)?

Answer:

  • Target Selection: Databases (e.g., PDB) provide enzyme structures (e.g., 3LD6 for CYP51).
  • Docking Workflow:
    • Ligand Preparation: Energy minimization of the compound using MMFF94 force fields.
    • Binding Site Analysis: Grid-based docking (AutoDock Vina) to identify key residues (e.g., heme iron coordination in CYP51).
    • Scoring Functions: Binding affinity (ΔG) and hydrogen-bond interactions (e.g., with Tyr140 or His259) prioritize candidates for antifungal testing .
  • Validation: Compare results with known inhibitors (e.g., fluconazole) to assess predictive accuracy.

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Answer:

  • Dose-Response Curves: Replicate assays (e.g., MTT for cytotoxicity) at varying concentrations (1–100 µM) to identify IC50_{50} consistency .
  • Mechanistic Studies:
    • Enzyme Inhibition Assays: Directly measure target inhibition (e.g., CYP51 activity via LC-MS).
    • Off-Target Profiling: Use kinase/GPCR panels to rule out nonspecific effects.
  • Data Normalization: Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to standardize inter-lab variability .

Advanced: What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs of this compound?

Answer:

  • Fragment-Based Design: Systematic substitution of functional groups (e.g., methoxy vs. hydroxy groups on phenyl rings) to map electronic effects .
  • Multivariate Analysis: Principal Component Analysis (PCA) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Parallel Synthesis: High-throughput platforms (e.g., 96-well plates) to generate analogs with modified substituents (e.g., trimethoxyphenyl to dichlorophenyl) .

Advanced: How are in vitro models optimized to assess the compound’s therapeutic potential and toxicity?

Answer:

  • Cell Line Selection: Use target-specific models (e.g., MCF-7 for breast cancer, HepG2 for hepatotoxicity).
  • 3D Tumor Spheroids: Mimic in vivo conditions to evaluate penetration and efficacy in hypoxic microenvironments .
  • ADME Profiling:
    • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to predict metabolic clearance.
    • Caco-2 Permeability: Assess intestinal absorption for oral bioavailability .

Advanced: What computational tools predict the compound’s reactivity in novel chemical reactions?

Answer:

  • Reaction Mechanism Elucidation:
    • Quantum Chemistry (Gaussian): Calculate activation energies for proposed pathways (e.g., cycloadditions).
    • Machine Learning (Chemprop): Train models on reaction databases (e.g., USPTO) to predict feasible transformations .
  • Solvent Effects: COSMO-RS simulations optimize solvent selection (e.g., DMF vs. ethanol) for yield improvement .

Advanced: How can solubility and stability challenges be addressed during formulation studies?

Answer:

  • Co-Solvency: Blend water-miscible solvents (e.g., PEG 400) with aqueous buffers to enhance solubility.
  • Solid Dispersion: Spray-drying with polymers (e.g., PVP-VA64) to stabilize amorphous phases .
  • Accelerated Stability Testing:
    • ICH Guidelines: Stress under high humidity (75% RH) and temperature (40°C) for 4 weeks to assess degradation pathways .

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